molecular formula C13H14N2O2 B13881965 3-(Oxolan-3-ylamino)quinolin-6-ol

3-(Oxolan-3-ylamino)quinolin-6-ol

Cat. No.: B13881965
M. Wt: 230.26 g/mol
InChI Key: ZOEDWXLMYPPWDX-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylamino)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with an oxolane ring attached via an amino group at the 3-position and a hydroxyl group at the 6-position. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-ylamino)quinolin-6-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions. For example, 3-chloroquinolin-6-ol can be reacted with oxolane-3-amine under basic conditions to form the desired product.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylamino)quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Oxolan-3-ylamino)quinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylamino)quinolin-6-ol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure but lacking the oxolane ring and hydroxyl group.

    Quinolone: A related compound with a carbonyl group at the 4-position.

    Oxolane-quinoline derivatives: Compounds with variations in the position and type of substituents on the quinoline core.

Uniqueness

3-(Oxolan-3-ylamino)quinolin-6-ol is unique due to the presence of both the oxolane ring and the hydroxyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(oxolan-3-ylamino)quinolin-6-ol

InChI

InChI=1S/C13H14N2O2/c16-12-1-2-13-9(6-12)5-11(7-14-13)15-10-3-4-17-8-10/h1-2,5-7,10,15-16H,3-4,8H2

InChI Key

ZOEDWXLMYPPWDX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=CN=C3C=CC(=CC3=C2)O

Origin of Product

United States

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